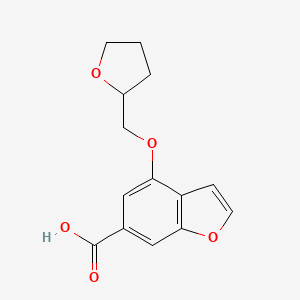

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound that belongs to the benzofuran family. . This particular compound features a benzofuran ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylic acid group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the construction of the benzofuran ring system with high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield benzofuran-6-carboxylic acid derivatives, while reduction may produce benzofuran-6-methanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H14O5

- CAS Number : 842-39-7

- Molecular Weight : 250.26 g/mol

The structure features a benzofuran core substituted with a tetrahydrofuran moiety, which contributes to its unique properties and potential biological activities.

Chemistry

In the field of chemistry, 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Synthesis of Derivatives : This compound can be modified to create derivatives with enhanced properties.

- Catalysis : It may act as a catalyst in organic reactions due to its structural features.

Biology

Research has indicated that this compound exhibits significant biological activities:

-

Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell signaling pathways. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

Compound Cell Line % Cell Viability Doxorubicin HepG2 0.62 Compound A HepG2 33.29 -

Antimicrobial Activity : The compound has shown promise against various pathogens, indicating potential use in developing new antimicrobial agents.

Compound Microorganism Inhibition Zone (mm) MIC (μg/mL) Compound A E. coli 10.5 280 Compound B S. aureus 13 265

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Antiviral Properties : Preliminary studies suggest that benzofuran derivatives may exhibit antiviral activity, making them candidates for further investigation in antiviral drug development .

- Drug Development : The unique structure allows for modifications that can enhance pharmacological properties, leading to new drug candidates targeting diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer efficacy of related compounds found that several derivatives of benzofuran exhibited significant cytotoxicity against cancer cell lines. The results indicated that these compounds could serve as potential leads in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various benzofuran derivatives against common pathogens. The findings suggested that these compounds could be effective in treating bacterial infections, with certain derivatives showing superior inhibition compared to established antibiotics.

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Benzofuran-6-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethoxy group, resulting in different chemical and biological properties.

4-((Tetrahydrofuran-2-yl)methoxy)benzamide: Similar structure but with an amide group instead of a carboxylic acid group, leading to different reactivity and applications.

Uniqueness

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to the presence of both the benzofuran ring and the tetrahydrofuran-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid (CAS No. 842-39-7) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14O5, and it features a benzofuran core substituted with a tetrahydrofuran moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. A significant focus has been on its effects against various cancer cell lines.

-

Inhibition of Cancer Cell Proliferation :

- In vitro studies have shown that benzofuran derivatives can inhibit the proliferation of human breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, related compounds exhibited IC50 values as low as 2.52 μM, indicating potent antiproliferative effects .

- The compound's mechanism involves cell cycle arrest and induction of apoptosis. For example, treatment with certain benzofuran derivatives resulted in an increase in cells arrested at the G2-M phase and a significant rise in apoptotic cells .

- Case Study :

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes.

- Inhibition Potency :

- Benzofuran-based carboxylic acids have been identified as submicromolar inhibitors of hCA IX, with Ki values ranging from 0.56 to 0.91 μM, showcasing their potential as therapeutic agents against tumors that exploit CA activity .

- The structure-activity relationship indicates that modifications on the benzofuran scaffold can significantly affect inhibitory potency against different isoforms of carbonic anhydrases.

Summary of Findings

| Activity | Details |

|---|---|

| Anticancer Activity | Inhibits proliferation in MCF-7 and MDA-MB-231 cells; induces apoptosis |

| IC50 Values | As low as 2.52 μM for related compounds |

| Enzyme Inhibition | Submicromolar inhibition of hCA IX |

| Ki Values | Ranges from 0.56 to 0.91 μM for hCA IX |

Properties

CAS No. |

1291493-04-3 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C14H14O5/c15-14(16)9-6-12-11(3-5-18-12)13(7-9)19-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16) |

InChI Key |

BKWVSMZDDKEWSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC2=CC(=CC3=C2C=CO3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.